2,4,6,8-tetranitro-4aH-carbazole

Description

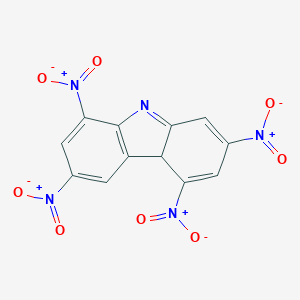

The compound 2,4,6,8-tetranitro-4aH-carbazole is a polycyclic aromatic hydrocarbon derivative with four nitro groups substituted on the carbazole scaffold.

Properties

CAS No. |

16211-09-9 |

|---|---|

Molecular Formula |

C12H5N5O8 |

Molecular Weight |

347.2 g/mol |

IUPAC Name |

2,4,6,8-tetranitro-4aH-carbazole |

InChI |

InChI=1S/C12H5N5O8/c18-14(19)5-1-7-11-8(13-12(7)10(4-5)17(24)25)2-6(15(20)21)3-9(11)16(22)23/h1-4,11H |

InChI Key |

QCUWCUZSFNSYQW-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

2,4,6,8-Tetranitro-4aH-carbazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on unrelated heterocyclic systems (e.g., benzotriazoles, oxadiazoles, and thiazoles), but general comparisons can be inferred based on nitro-substituted aromatic systems:

Table 1: General Properties of Nitro-Substituted Aromatic Compounds

Key Observations :

Electron-Withdrawing Effects : Nitro groups in carbazoles (like 2,4,6,8-tetranitro-4aH-carbazole ) would significantly reduce electron density, increasing sensitivity to thermal or mechanical stimuli compared to benzotriazoles or thiazoles .

Synthetic Challenges : The synthesis of tetranitro-carbazoles likely requires stringent conditions (e.g., nitration under controlled acidity/temperature), similar to the multi-step procedures for benzotriazole derivatives in .

Stability: Nitroaromatics are generally less stable than non-nitrated analogs. For example, thiazole derivatives in exhibit high crystallinity and stability due to hydrogen bonding and π–π stacking, whereas nitro-carbazoles may decompose under similar conditions .

Research Findings and Limitations

- Synthetic Pathways : and emphasize multi-step syntheses involving hydrazine, recrystallization, and chromatographic purification. While these methods are standard for heterocycles, nitro-carbazoles may require additional safety protocols due to explosive hazards .

- Functional Properties : Nitro groups enhance energetic properties but reduce solubility (contrasting with benzotriazole derivatives in , which show moderate solubility in phosphate buffers) .

Critical Gaps in Evidence

The provided materials lack:

- Direct references to This compound .

- Experimental data on nitro-carbazole synthesis, stability, or applications.

- Comparative studies between nitro-carbazoles and other nitroaromatics.

Recommendations for Further Research

To address these gaps, consult specialized databases (e.g., SciFinder, Reaxys) or literature on:

- Nitration mechanisms for carbazoles.

- Thermal/kinetic stability studies of polynitroaromatics.

- Applications in energetic materials or catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.